molecular formula C11H14O B14614727 5-Phenylpent-3-en-1-ol CAS No. 58927-90-5

5-Phenylpent-3-en-1-ol

Cat. No.: B14614727
CAS No.: 58927-90-5
M. Wt: 162.23 g/mol
InChI Key: YKWDXDJUSPFYHM-UHFFFAOYSA-N
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Description

5-Phenylpent-3-en-1-ol: is an organic compound with the molecular formula C11H14O . . This compound is characterized by the presence of a phenyl group attached to a pentenol chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpent-3-en-1-ol can be achieved through various methods. One common approach involves the Heck reaction of aryl triflates with but-3-en-1-ol . This reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or nickel catalysts is typical.

    Substitution: Reagents like sodium hydride or alkyl halides are often used.

Major Products Formed

    Oxidation: 5-Phenylpent-3-en-1-one

    Reduction: 5-Phenylpentan-1-ol

    Substitution: 5-Phenylpent-3-en-1-yl ethers or esters

Scientific Research Applications

5-Phenylpent-3-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpent-3-en-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that exert specific effects. The compound’s allylic alcohol structure allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Oct-1-en-3-ol
  • Pent-1-en-3-ol
  • Oct-1-en-3-one
  • Oct-1-en-3-yl acetate
  • Isopulegol
  • 5-Methylhept-2-en-4-one

Uniqueness

5-Phenylpent-3-en-1-ol is unique due to its phenyl group , which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

58927-90-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

5-phenylpent-3-en-1-ol

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-5,7-8,12H,6,9-10H2

InChI Key

YKWDXDJUSPFYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CCCO

Origin of Product

United States

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